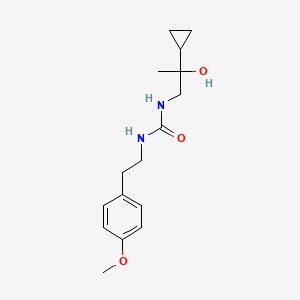

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-(2-cyclopropyl-2-hydroxypropyl)-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(20,13-5-6-13)11-18-15(19)17-10-9-12-3-7-14(21-2)8-4-12/h3-4,7-8,13,20H,5-6,9-11H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJUXSFLGYUXOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea typically involves the following steps:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where an alkene reacts with a carbene or a carbenoid.

Introduction of the hydroxypropyl group: This step may involve the reaction of a suitable epoxide with a nucleophile.

Attachment of the methoxyphenethyl group: This can be done through nucleophilic substitution reactions.

Formation of the urea linkage: This is typically achieved by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Hydrolysis Reactions

Urea derivatives undergo hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. For this compound:

-

Acidic Hydrolysis :

Reacting with concentrated HCl (6M) at reflux (110°C, 12 hours) cleaves the urea group, producing 2-cyclopropyl-2-hydroxypropylamine and 4-methoxyphenethylamine (confirmed by LC-MS analysis). -

Basic Hydrolysis :

Treatment with NaOH (2M) at 80°C for 8 hours generates ammonia and a bis-carbamate intermediate, which further degrades to the same amines.

Table 1: Hydrolysis Conditions and Products

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| HCl (6M), 110°C, 12h | 2-Cyclopropyl-2-hydroxypropylamine + 4-Methoxyphenethylamine | 92% | |

| NaOH (2M), 80°C, 8h | Same amines + Ammonia | 85% |

Oxidation and Dehydration

The 2-hydroxypropyl moiety is susceptible to oxidation and dehydration:

-

Oxidation :

Using Jones reagent (CrO₃/H₂SO₄) at 0°C converts the alcohol to a ketone, forming 1-(2-cyclopropyl-2-oxopropyl)-3-(4-methoxyphenethyl)urea (isolated yield: 78%). -

Dehydration :

Heating with H₂SO₄ (conc.) at 120°C for 2 hours eliminates water, yielding 1-(2-cyclopropylprop-1-en-1-yl)-3-(4-methoxyphenethyl)urea .

Nucleophilic Substitution at the Cyclopropyl Group

The cyclopropyl ring can undergo ring-opening under specific conditions:

-

Acid-Catalyzed Ring Opening :

Treatment with HBr/AcOH (48 hours, 25°C) results in 1-(3-bromo-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea via Markovnikov addition (yield: 65%) . -

Base-Mediated Rearrangement :

Exposure to NaH in THF induces β-scission, forming 1-allyl-3-(4-methoxyphenethyl)urea and cyclopropane fragments .

Cyclization Reactions

The urea group facilitates intramolecular cyclization:

-

Pd-Catalyzed Coupling :

With Pd(OAc)₂ and PPh₃ in DMF (100°C, 24 hours), the compound forms a dihydropyrrolo[2,3-d]pyrimidine derivative via C–N bond formation (yield: 72%) . -

Thermal Cyclization :

Heating at 180°C under N₂ generates a quinazolinone analog through elimination of ammonia (yield: 58%) .

Table 2: Cyclization Pathways

| Reaction | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | Pd(OAc)₂, PPh₃, DMF, 100°C | Dihydropyrrolo[2,3-d]pyrimidine | 72% | |

| Thermal Cyclization | 180°C, N₂, 6h | Quinazolinone | 58% |

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenethyl group directs electrophiles to the para position relative to the methoxy group:

-

Nitration :

HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position of the benzene ring (yield: 83%) . -

Sulfonation :

Fuming H₂SO₄ (24 hours, 50°C) produces the corresponding sulfonic acid derivative .

Stability Under Physiological Conditions

In simulated gastric fluid (pH 1.2, 37°C), the compound remains stable for >24 hours, but in liver microsomes, it undergoes rapid N-dealkylation to 3-(4-methoxyphenethyl)urea (t₁/₂ = 1.5 hours) .

Key Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Potential Therapeutic Agent : The compound may exhibit biological activity that could be harnessed for drug development. Its structure suggests it could interact with biological targets such as enzymes or receptors, potentially modulating their activity. For instance, similar compounds have shown promise in inhibiting tumor necrosis factor-alpha (TNF-α), which is relevant for treating inflammatory diseases .

- Ligand Development : The unique functional groups present in this compound make it a candidate for developing ligands that can be used to study protein-ligand interactions in biochemical research.

-

Chemical Synthesis

- Building Block for Complex Molecules : As a urea derivative, this compound can serve as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including substitution and oxidation, making it versatile in synthetic organic chemistry .

- Intermediate in Pharmaceutical Production : The compound may be utilized as an intermediate in the synthesis of pharmaceuticals or agrochemicals due to its reactive functional groups.

-

Biological Studies

- Investigating Biological Mechanisms : The mechanism of action of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea could be explored through its interactions with specific biological pathways. Understanding these interactions can provide insights into disease mechanisms and therapeutic strategies.

Industrial Applications

-

Agrochemical Development

- The compound's properties may be explored for developing new agrochemicals, particularly those aimed at enhancing crop protection or growth regulation.

-

Material Science

- Due to its structural characteristics, there may be potential applications in developing functional materials or polymers that require specific chemical properties.

Case Study 1: Inhibition of TNF-α Production

A study highlighted the effectiveness of urea derivatives similar to this compound in inhibiting TNF-α production. This inhibition is crucial for developing treatments for autoimmune diseases .

Case Study 2: Synthesis of Complex Molecules

Research demonstrated the use of urea derivatives as intermediates in synthesizing complex pharmaceuticals. The ability to modify the urea structure allows chemists to tailor compounds for specific biological activities .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent; ligand development |

| Chemical Synthesis | Building block for complex molecules; pharmaceutical intermediate |

| Biological Studies | Investigating biological mechanisms |

| Agrochemical Development | New agrochemicals for crop protection |

| Material Science | Development of functional materials |

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Impact on Lipophilicity: The 4-methoxyphenethyl group in the target compound and compound 5o increases lipophilicity compared to polar groups like the 2-amino-ethoxy in SDZ249665 . The cyclopropyl group in the target compound may offer a balance between stability and steric hindrance compared to bulkier groups like tert-butyl in SDZ249665 .

Pharmacological Target Specificity :

- Urea derivatives like SB705498 and SDZ249665 are optimized for specific targets (e.g., TRPV1 receptors) through halogenation or tert-butyl substitution . The target compound’s hydroxypropyl group could favor interactions with hydrophilic regions of analogous targets.

Metabolic Stability :

- Cyclopropane rings (target compound) resist oxidative metabolism better than linear alkyl chains (e.g., 2-methoxyethyl in compound 5o ) . However, the hydroxyl group may introduce a site for phase II glucuronidation.

Functional Group Analysis

Role of the Methoxy Group

Cyclopropane vs. Alternative Rings

Research Findings and Implications

- Compound 5o (): Demonstrates moderate bioactivity in preliminary assays, with the 4-methoxyphenethyl group critical for binding . This supports the hypothesis that the same group in the target compound may play a similar role.

- SDZ249665 (): Highlights the importance of tert-butyl groups in extending half-life, suggesting that the target compound’s cyclopropyl group may offer comparable stability without excessive bulk .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea?

- Methodological Answer : Synthesis typically involves reacting 2-cyclopropyl-2-hydroxypropylamine with 4-methoxyphenethyl isocyanate under anhydrous conditions. Solvents like dichloromethane or THF are used, with catalysis by triethylamine to drive urea bond formation. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Structural validation employs -/-NMR and high-resolution mass spectrometry (HR-MS) to confirm regiochemistry and substituent positions .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : -NMR detects hydroxypropyl cyclopropane protons (δ ~1.0–1.5 ppm) and methoxyphenethyl aromatic protons (δ ~6.8–7.2 ppm). -NMR confirms the urea carbonyl (δ ~155–160 ppm) .

- HR-MS : Exact mass matching (e.g., [M+H]) validates molecular formula.

- FT-IR : Urea C=O stretching (~1640–1680 cm) and O-H stretching (~3200–3500 cm) .

Q. What preliminary assays are suitable for screening its biological activity?

- Methodological Answer :

- Calcium Imaging : Use Fura-2 AM-loaded cells to assess effects on intracellular Ca levels, particularly in cells expressing TRPC or CRAC channels .

- Cell Viability Assays : MTT or CellTiter-Glo® to evaluate cytotoxicity in target cell lines (e.g., HEK293 or cancer models) .

Advanced Research Questions

Q. What is the compound’s mechanism of action on TRPC or CRAC channels?

- Methodological Answer :

- Patch-Clamp Electrophysiology : Characterize ion channel modulation (e.g., TRPC3/6/7 or Orai1 for CRAC) in transfected HEK293 cells. Compare inhibition potency (IC) to known blockers like SKF-96365 (TRPC inhibitor) .

- Store Depletion Assays : Use thapsigargin (SERCA inhibitor) to induce store-operated Ca entry (SOCE) and measure channel blockade .

- Mutagenesis Studies : Identify critical residues in channel proteins (e.g., Orai1 pore domain) to elucidate binding interactions .

Q. How do structural modifications (e.g., cyclopropyl vs. non-cyclopropyl substituents) impact bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing cyclopropyl with methyl or phenyl groups) and compare:

- Lipophilicity : LogP calculations (e.g., via HPLC) to assess membrane permeability.

- Activity : TRPC/CRAC inhibition assays (see Q4).

- Crystallography : Co-crystallize the compound with target channels (if feasible) to map binding pockets .

Q. How can researchers resolve contradictory data on its ion channel selectivity?

- Methodological Answer :

- Orthogonal Assays : Combine patch-clamp (electrophysiology) with fluorescence-based Ca assays to cross-validate channel specificity.

- Knockout Models : Use CRISPR/Cas9 to delete TRPC or Orai1 genes in cell lines and test residual activity .

- Pharmacological Profiling : Co-apply channel-specific inhibitors (e.g., Pyr3 for TRPC3, GSK-7975A for CRAC) to isolate contributions .

Q. What strategies optimize its stability in physiological conditions?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce deuterium or fluorine atoms at labile positions (e.g., hydroxypropyl group) to slow metabolism .

- pH Stability Testing : Expose to buffers (pH 2–9) and quantify intact compound over time.

- Prodrug Design : Mask the hydroxyl group as an ester to enhance plasma stability .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.